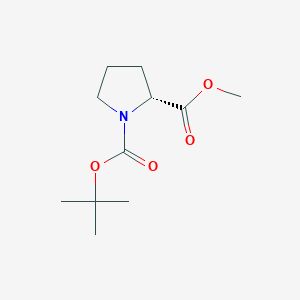

Boc-D-Pro-Ome

描述

Boc-D-Pro-Ome, also known as N-Boc-D-proline methyl ester, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular weight of 229.28 .

Synthesis Analysis

While specific synthesis methods for Boc-D-Pro-Ome were not found in the search results, a related compound, D-proline-incorporated wainunuamide, was synthesized using solution phase peptide technique with TBTU [O-(Benzotriazol-1-yl)-N,N,Nʹ,Nʹ-tetramethyluronium tetrafluoroborate] as the coupling reagent and triethylamine as the base .Molecular Structure Analysis

The molecular formula of Boc-D-Pro-Ome is C11H19NO4 . The InChI code is 1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 .Physical And Chemical Properties Analysis

Boc-D-Pro-Ome has a boiling point of 288.6±33.0 °C and a density of 1.120±0.06 g/cm3 . It is stored at 2-8°C in a sealed, dry environment . It is soluble in DMSO .科学研究应用

Bioactive Gold(I) Complexes with 4-Mercaptoproline Derivatives: 一项研究展示了带有非蛋白氨基酸4-巯基脯氨酸衍生物的金(I)生物共轭物,包括合成Boc-Pro(SH)-OMe。这些复合物对各种肿瘤人类细胞系显示出优异的细胞毒活性,表明它们有潜力作为抗癌剂 (Gutiérrez et al., 2016)。

Electrochemical Cyclization of Dipeptides to Form Bicyclic Peptidomimetics: 这项研究从Boc-(S)-丝氨酸-(S)-脯氨酸-OMe和Boc-(R,S)-α-甲基丝氨酸-(S)-脯氨酸-OMe合成高度约束的双环二肽。所得化合物在固相肽合成方法中具有潜在应用 (Słomczyńska et al., 1996)。

Structural Studies of β-Turn-Containing Peptide Catalysts for Atroposelective Bromination: 这项研究涉及一种含β-转角的四肽,即Boc-Dmaa-D-Pro-Acpc-Leu-NMe2,用作3-芳基喹唑啉-4(3H)-酮的对映选择性溴化反应中的催化剂。该研究为这些催化剂的结构-活性关系提供了见解 (Metrano et al., 2016)。

Design of Peptide Hairpins: 一项研究专注于合成非肽九肽中β-发夹结构的设计,包括Boc-Leu-Phe-Val-(D)Pro-(L)Pro-(D)Ala-Leu-Phe-Val-OMe,揭示了有关肽折叠和构象的关键见解 (Rai et al., 2006)。

Characterization of Water Wires Inside Hydrophobic Tubular Peptide Structures: 这项研究表征了肽Boc-(D)Pro-Aib-Leu-Aib-Val-OMe中疏水通道内的一维水分子链。这些发现对于理解膜和纳米管中的水和质子传输具有重要意义 (Raghavender et al., 2009)。

Structure-Based Understanding of Ligand Affinity Using Human Thrombin: 这项研究调查了含有以凝血酶为靶向的肽D-Phe-ProboroArg-OH的化合物,包括Boc-D-Phe-Pro-Arg-OMe,以了解凝血酶中的配体亲和力,有助于基于结构的药物设计 (Nienaber et al., 1996)。

安全和危害

未来方向

作用机制

Target of Action

Boc-D-Pro-Ome, also known as Boc-D-Fluoromethyl Ketone, is primarily a pan-caspase inhibitor . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .

Mode of Action

Boc-D-Pro-Ome is a cell-permeable, irreversible inhibitor . It contains a methyl ester group, which facilitates uptake by cells and subsequently is removed by cytoplasmic esterases, leaving the functional inhibitor . The compound blocks apoptosis stimulated by various factors . The FMK pharmacophore in Boc-D-Pro-Ome is known to interact with non-caspase cysteine proteases, which explains why Boc-D-Pro-Ome also inhibits cathepsins H and L .

Biochemical Pathways

The primary biochemical pathway affected by Boc-D-Pro-Ome is the apoptosis pathway. By inhibiting caspases, Boc-D-Pro-Ome prevents the execution phase of cell apoptosis, thus blocking the apoptotic signal cascade .

Pharmacokinetics

It is known that the compound is cell-permeable due to its methyl ester group . This group is removed by cytoplasmic esterases after the compound has entered the cell . More detailed studies would be needed to fully outline the ADME properties of Boc-D-Pro-Ome.

Result of Action

The primary result of Boc-D-Pro-Ome’s action is the inhibition of apoptosis in cells . This can have various effects depending on the context, but generally leads to increased cell survival under conditions that would otherwise lead to apoptosis .

Action Environment

The action of Boc-D-Pro-Ome can be influenced by various environmental factors. For instance, the presence and activity of cytoplasmic esterases can affect the compound’s ability to enter cells . Additionally, factors that influence the apoptosis pathway, such as TNF-α, can affect the efficacy of Boc-D-Pro-Ome

属性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDGSSCWFMSRHN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361581 | |

| Record name | Boc-D-Pro-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Pro-Ome | |

CAS RN |

73323-65-6 | |

| Record name | Boc-D-Pro-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

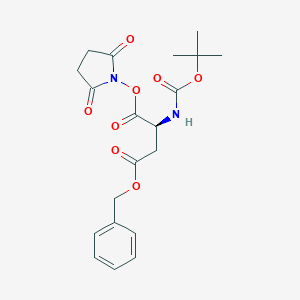

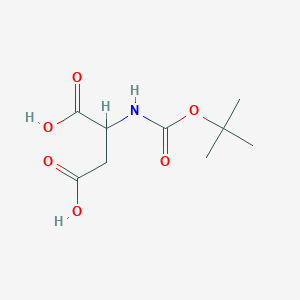

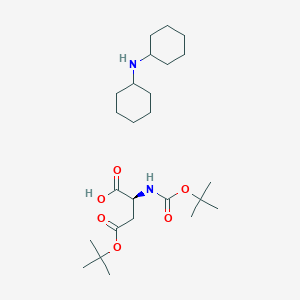

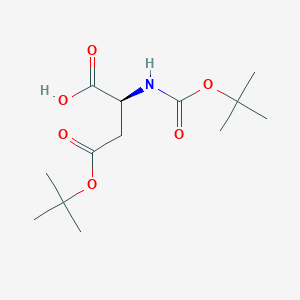

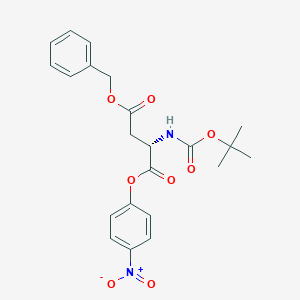

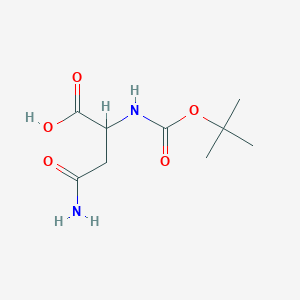

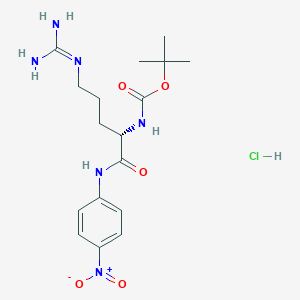

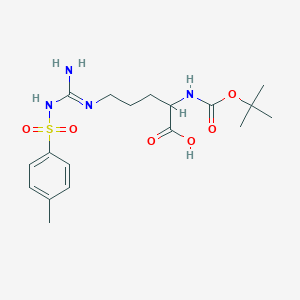

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

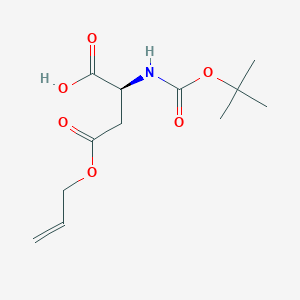

![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate](/img/structure/B558389.png)